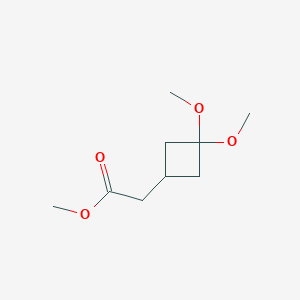

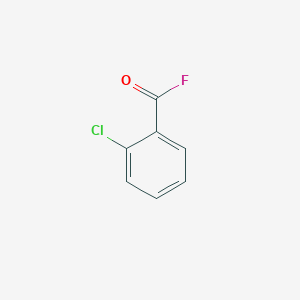

![molecular formula C8H16ClNO B6297549 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride CAS No. 2173391-71-2](/img/structure/B6297549.png)

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, are known for their applications as bioisosteres. They can effectively replace aromatic rings, tert-butyl groups, and alkynes in various compounds. This is highlighted in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, demonstrating the utility of BCP derivatives in streamlining the synthesis of important building blocks in pharmaceuticals.Molecular Structure Analysis

The molecular formula of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride is C8H16ClNO . The InChI Key is YBDPYHLVXSPOMW-UHFFFAOYSA-N.Scientific Research Applications

Bioisosteric Applications

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, are known for their applications as bioisosteres. They can effectively replace aromatic rings, tert-butyl groups, and alkynes in various compounds. This is highlighted in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, demonstrating the utility of BCP derivatives in streamlining the synthesis of important building blocks in pharmaceuticals (Hughes et al., 2019).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of BCP derivatives are significant for medicinal chemistry. A novel method for synthesizing omega-acidic amino acids, including derivatives of bicyclo[1.1.1]pentane, has been developed and evaluated for its applications in glutamate receptor ligands (Filosa et al., 2009). Additionally, recent advances in the synthetic chemistry of BCP have been reviewed, focusing on the development of radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).

Drug Discovery and Modification

BCP derivatives play a crucial role in drug discovery and modification due to their unique structural characteristics. The radical acylation of [1.1.1]propellane with aldehydes, for instance, provides straightforward access to bicyclo[1.1.1]pentane ketones, which are useful for drug discovery (Li et al., 2022). This highlights the versatility and importance of BCP derivatives in medicinal chemistry.

Photochemical Applications

The photochemical conversion of bicyclo[1.1.1]pentan-1-amines to a range of polysubstituted bicyclo[3.1.1]heptan-1-amines represents another application. This process yields complex, sp3-rich primary amine building blocks, indicating the potential of BCP derivatives in photochemical applications (Harmata et al., 2021).

properties

IUPAC Name |

2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDPYHLVXSPOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC(C1)(C2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)